

Preparation of thiomorpholine-based PROTAC linkers

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Compound of Interest

Compound Name: 4-(but-3-yn-1-yl)thiomorpholine

CAS No.: 1055404-32-4

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Application Note: Strategic Design and Preparation of Thiomorpholine-Based PROTAC Linkers

Abstract & Strategic Rationale

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of physicochemical properties, ternary complex stability, and metabolic fate.^{[1][2][3][4]} While polyethylene glycol (PEG) and alkyl chains remain standard, they often suffer from poor permeability (high TPSA) or oxidative metabolism.

Thiomorpholine-based linkers offer a superior "middle ground" in linkerology:

- **Conformational Restriction:** The six-membered ring introduces semi-rigidity, reducing the entropic penalty of ternary complex formation compared to flexible linear chains.
- **Electronic & Polarity Tuning:** The sulfide (-S-) moiety is lipophilic. However, it can be selectively oxidized to a sulfoxide (-SO-) or sulfone (-SO₂-), allowing precise modulation of the linker's hydrophilicity () and hydrogen bond acceptor (HBA) count without altering the carbon skeleton.

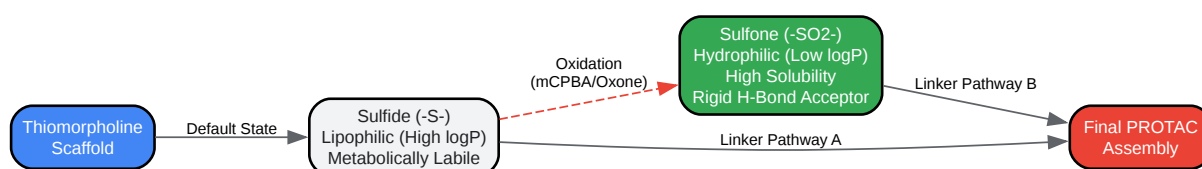
- Bioisosterism: Thiomorpholines act as bioisosteres to morpholines and piperazines, often improving metabolic stability against oxidative cleavage.

This guide details the protocols for synthesizing bifunctional thiomorpholine linkers, tuning their oxidation state, and conjugating them to PROTAC ligands.

Linker Design Logic

Before synthesis, select the scaffold based on the required exit vectors. The most versatile scaffold for PROTACs is Thiomorpholine-3-carboxylic acid, which provides orthogonal handles: a secondary amine (N-terminus) and a carboxylic acid (C-terminus).

Figure 1: Polarity Tuning & Logic Flow



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Caption: Decision matrix for thiomorpholine linker selection. Oxidation allows conversion from a lipophilic spacer to a solubilizing moiety.

Experimental Protocols

Protocol A: Synthesis of N-Boc-Thiomorpholine-3-Carboxylic Acid (Core Scaffold)

This protocol creates the core bifunctional linker. If the starting material is not commercially available, it can be synthesized from L-cysteine ethyl ester.

Reagents:

- L-Cysteine ethyl ester hydrochloride
- 1,2-Dibromoethane

- Potassium carbonate ()
- Di-tert-butyl dicarbonate ()
- Solvents: DMF, DCM, Ethanol

Step-by-Step Methodology:

- Cyclization (Formation of the Ring):
 - Dissolve L-cysteine ethyl ester HCl (10 mmol) in anhydrous DMF (30 mL).
 - Add (3.0 equiv) and stir at 0°C for 15 min.
 - Dropwise add 1,2-dibromoethane (1.1 equiv).
 - Warm to room temperature (RT) and stir for 16 hours.
 - Checkpoint: Monitor by LC-MS for the disappearance of cysteine. The product is the ethyl thiomorpholine-3-carboxylate.
- N-Protection (Boc-ylation):
 - Without isolation (one-pot), add (1.2 equiv) to the reaction mixture.
 - Stir for 4 hours at RT.
 - Workup: Dilute with water/EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over and concentrate.

- Purification: Flash column chromatography (Hexane/EtOAc 8:2).
- Saponification (Ester Hydrolysis):
 - Dissolve the N-Boc-ester in THF/Water (1:1).
 - Add LiOH (2.0 equiv) and stir at RT for 2 hours.
 - Acidify to pH 3 with 1M HCl. Extract with EtOAc.
 - Yield: White solid (N-Boc-thiomorpholine-3-carboxylic acid).

Protocol B: Polarity Tuning (Sulfide to Sulfone Oxidation)

This step is optional but recommended if the final PROTAC shows poor aqueous solubility.

Reagents:

- m-Chloroperbenzoic acid (mCPBA, 77% max)
- Dichloromethane (DCM)
- Saturated

Step-by-Step Methodology:

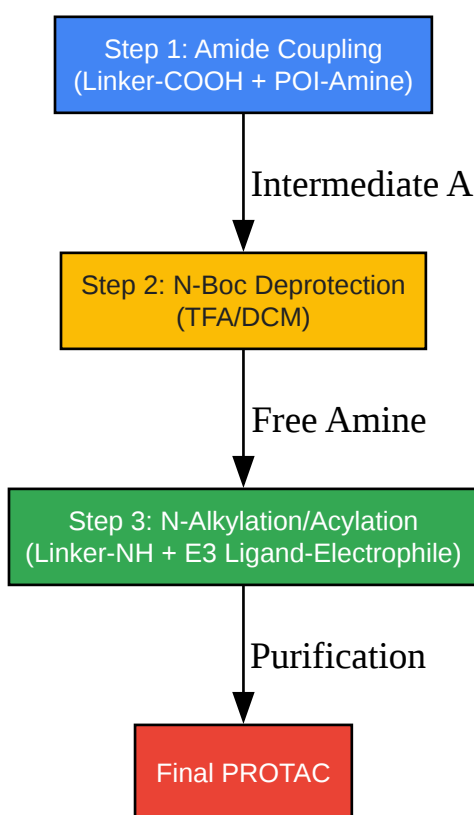
- Dissolution: Dissolve the N-Boc-thiomorpholine derivative (1.0 equiv) in DCM (0.1 M). Cool to 0°C.
- Oxidation:
 - For Sulfoxide (S=O): Add mCPBA (1.0 equiv) slowly. Stir 1h at 0°C.
 - For Sulfone (O=S=O): Add mCPBA (2.5 equiv). Warm to RT and stir overnight.
- Quenching: Add saturated (sodium thiosulfate) to quench excess peroxide.

- Workup: Wash with saturated to remove m-chlorobenzoic acid byproduct.
- Validation:
 - NMR Signature: Protons adjacent to sulfur will shift downfield significantly (2.6-2.8 ppm for -S- 3.0-3.5 ppm for -SO₂-).

Protocol C: PROTAC Assembly (Convergent Synthesis)

This protocol describes linking the thiomorpholine scaffold to the Ligand of Interest (POI) and the E3 Ligase Ligand (e.g., Thalidomide or VHL).

Workflow Visualization:



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Caption: Convergent assembly strategy. The thiomorpholine carboxyl group is coupled first, followed by amine deprotection and secondary coupling.

Step-by-Step Methodology:

- Coupling to POI Ligand (Amide Bond Formation):
 - Reagents: N-Boc-thiomorpholine-3-COOH (1 equiv), POI-Amine (1 equiv), HATU (1.2 equiv), DIPEA (3 equiv), DMF.
 - Procedure: Pre-activate the acid with HATU/DIPEA in DMF for 5 mins. Add the POI-amine. Stir 2h at RT.[5]
 - Purification: HPLC or Flash Chromatography.
- N-Boc Deprotection:
 - Dissolve intermediate in DCM/TFA (4:1). Stir 1h.
 - Evaporate volatiles under

flow. Co-evaporate with toluene to remove residual TFA.
- Coupling to E3 Ligase Ligand:
 - Option A (Acylation): React the free amine with an E3 Ligase-Acid (using HATU method above).
 - Option B (Alkylation): React the free amine with an E3 Ligase-Alkyl Halide (e.g., Thalidomide-alkyl-Br) +

in MeCN at 60°C.

Data Analysis & Quality Control

A successful synthesis must meet specific physicochemical criteria. Use the table below to benchmark your linker intermediates.

Parameter	Thiomorpholine (Sulfide)	Thiomorpholine 1,1-Dioxide (Sulfone)	Method of Verification
LogP Contribution	+0.5 to +1.0 (Lipophilic)	-1.5 to -1.0 (Hydrophilic)	Calculated (ChemDraw) / HPLC RT
H-Bond Acceptors	1 (Weak)	3 (Strong)	Structure Analysis
Solubility (Aq)	Low	High	Visual / Nephelometry
H NMR Shift (-protons)	2.6 – 2.9 ppm	3.0 – 3.5 ppm	500 MHz NMR (or)
Metabolic Stability	Susceptible to S-oxidation	Highly Stable	Microsomal Stability Assay

Troubleshooting Guide

- Problem:Low yield during cyclization (Protocol A).
 - Cause: Polymerization of the dibromide or oxidation of cysteine.
 - Fix: Perform reaction under strict Argon atmosphere. Use high dilution conditions (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
- Problem:Over-oxidation during Polarity Tuning.
 - Cause: Excess mCPBA or high temperature.
 - Fix: To stop at Sulfoxide, use exactly 0.95 equiv of mCPBA at -78°C. For Sulfone, ensure excess oxidant and RT are maintained.
- Problem:Poor solubility of Final PROTAC.
 - Cause: Linker is too lipophilic.

- Fix: Convert the sulfide linker to the sulfone form (Protocol B) before the final coupling step. The sulfone moiety significantly lowers logD.

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